![molecular formula C7H7N3S B13105004 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione CAS No. 784082-29-7](/img/structure/B13105004.png)
3-methylimidazo[1,5-a]pyrazine-8(7H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylimidazo[1,5-a]pyrazine-8-thiol is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their unique chemical structures and versatile applications in various fields, including chemistry, biology, and medicine. The presence of both imidazole and pyrazine rings in its structure contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,5-a]pyrazine-8-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromo-N-methylimidazo[1,2-a]-pyrazin-8-amine with thiol-containing reagents under catalytic conditions . The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like dimethoxyethane-water mixture .
Industrial Production Methods
Industrial production of 3-Methylimidazo[1,5-a]pyrazine-8-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
3-Methylimidazo[1,5-a]pyrazine-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids, while substitution reactions can yield a variety of alkylated, acylated, or sulfonated derivatives .
科学研究应用
3-Methylimidazo[1,5-a]pyrazine-8-thiol has a wide range of scientific research applications, including:
作用机制
The mechanism by which 3-Methylimidazo[1,5-a]pyrazine-8-thiol exerts its effects involves interactions with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . Additionally, the imidazole and pyrazine rings can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyrazine: Similar in structure but lacks the thiol group, which affects its reactivity and applications.
Imidazo[1,5-a]pyridine: Contains a pyridine ring instead of a pyrazine ring, leading to different electronic properties and biological activities.
Imidazo[1,2-a]quinoxaline: Another related compound with a quinoxaline ring, known for its anticancer and anti-inflammatory properties.
Uniqueness
3-Methylimidazo[1,5-a]pyrazine-8-thiol is unique due to the presence of both the thiol group and the imidazopyrazine scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
784082-29-7 |
|---|---|
分子式 |
C7H7N3S |
分子量 |
165.22 g/mol |
IUPAC 名称 |
3-methyl-7H-imidazo[1,5-a]pyrazine-8-thione |
InChI |
InChI=1S/C7H7N3S/c1-5-9-4-6-7(11)8-2-3-10(5)6/h2-4H,1H3,(H,8,11) |
InChI 键 |
QJPWQKKQBOHCAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C2N1C=CNC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


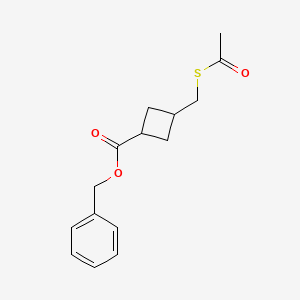
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid](/img/structure/B13104927.png)
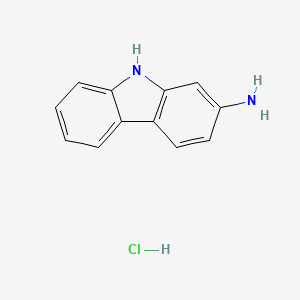
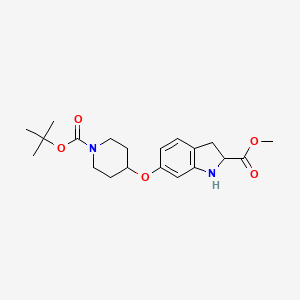
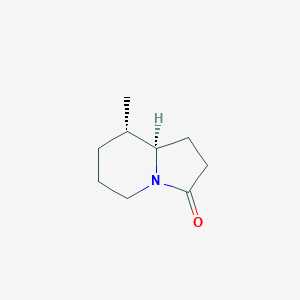

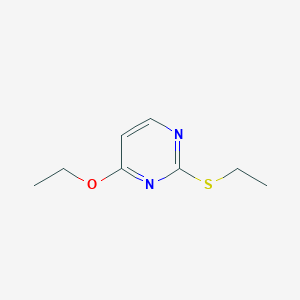
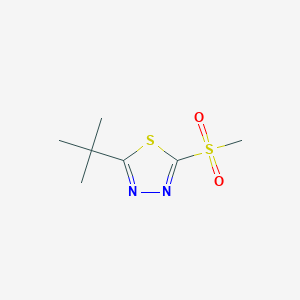
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide](/img/structure/B13105006.png)
![4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid](/img/structure/B13105013.png)
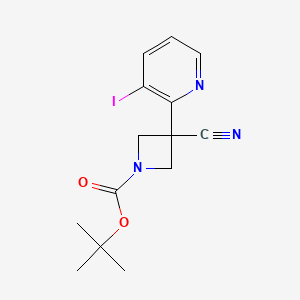
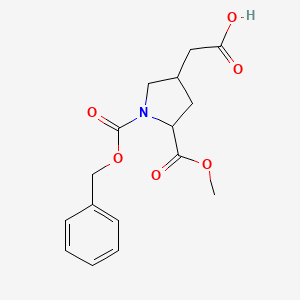
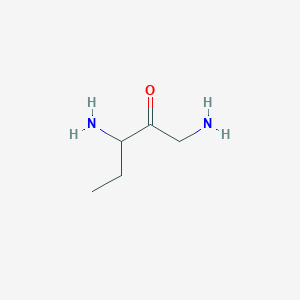
![5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol](/img/structure/B13105030.png)
